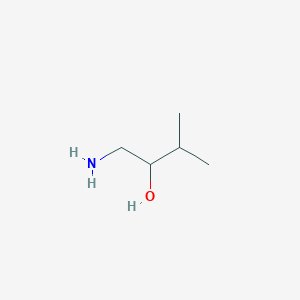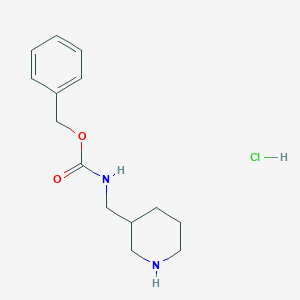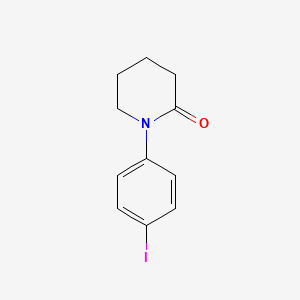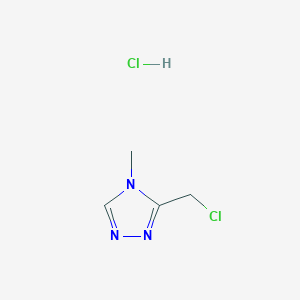
1-Bromo-2-chloro-4-isopropoxybenzene
Übersicht
Beschreibung
1-Bromo-2-chloro-4-isopropoxybenzene is a benzene derivative . It is a polyhalo substituted benzene and finds application in Gas Chromatography and Liquid Chromatography analysis .
Synthesis Analysis
The synthesis of 1-Bromo-2-chloro-4-isopropoxybenzene involves various routes. One such route is from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another route involves the use of a derivative of (4-bromophenyl)silane using N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-4-isopropoxybenzene can be represented by the InChI code: 1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-4-isopropoxybenzene is a liquid with a molecular weight of 249.53 . The InChI code for this compound is 1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1-Bromo-2-chloro-4-isopropoxybenzene” is used as an intermediate in pharmaceutical and synthetic chemistry . It can be used in the synthesis of various organic compounds due to its bromo, chloro, and isopropoxy functional groups.
Gas Chromatography
This compound finds application in Gas Chromatography . Gas Chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Liquid Chromatography
“1-Bromo-2-chloro-4-isopropoxybenzene” is also used in Liquid Chromatography analysis . Liquid Chromatography is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Preparation of Arylpiperidines
It acts as a reagent in the preparation of arylpiperidines . Arylpiperidines are a class of organic compounds containing a piperidine ring substituted with an aryl group.
Preparation of Aryltetrahydropyridines
This compound is also used in the preparation of aryltetrahydropyridines . Aryltetrahydropyridines are a class of organic compounds containing a tetrahydropyridine ring substituted with an aryl group.
Safety and Hazards
The safety information for 1-Bromo-2-chloro-4-isopropoxybenzene indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Wirkmechanismus
Target of Action
1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.
Mode of Action
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.
Pharmacokinetics
These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-chloro-4-isopropoxybenzene can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWLZQIHOTRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288926 | |
| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-isopropoxybenzene | |
CAS RN |
313545-46-9 | |
| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














